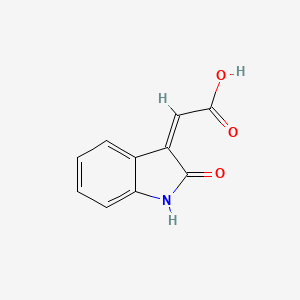

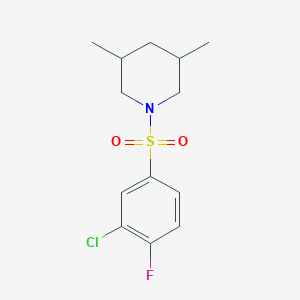

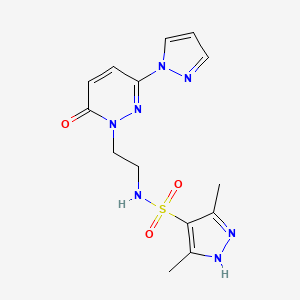

![molecular formula C17H14ClN3O3S B2490538 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 903352-12-5](/img/structure/B2490538.png)

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide and related compounds involves multi-step chemical reactions. For instance, novel derivatives have been synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid, showing potential cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7 (Żołnowska et al., 2016).

Molecular Structure Analysis

X-ray crystallography and molecular docking studies have been used to determine the molecular structure of this compound derivatives. These studies reveal insights into their potential binding sites and mechanism of action within biological systems, offering a foundation for designing more effective compounds (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to undergo various chemical transformations, contributing to the synthesis of novel compounds with potential therapeutic applications. Reactions with thiourea and other agents have been reported, highlighting its versatility in chemical synthesis (Rozentsveig et al., 2011).

Aplicaciones Científicas De Investigación

1. Cognitive Enhancement and Neuroprotective Effects

- SB-399885, a compound structurally similar to 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, has been found to be a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, demonstrating the potential to improve memory and learning deficiencies in conditions such as Alzheimer's disease and schizophrenia (Hirst et al., 2006). This was evidenced by the compound's ability to reverse age-dependent deficits in water maze spatial learning in aged rats and to enhance cholinergic function.

2. Antidepressant and Anxiolytic Effects

- The selective 5-HT6 receptor antagonist SB-399885 also exhibited significant anti-immobility action when administered with various antidepressant drugs in a forced swim test in rats, indicating its potential to augment the effects of antidepressants (Wesołowska & Nikiforuk, 2008). Additionally, SB-399885 showed anxiolytic-like effects in animal models, suggesting its potential in treating anxiety disorders (Wesołowska, 2008).

3. Pain Management

- Studies have shown that the blockade of 5-HT6 receptors can modulate nociception and hypothalamo-pituitary-adrenal axis activity in models of persistent pain, indicating a potential role in pain management (Finn et al., 2007).

4. Anti-Intestinal Nematode Activity

- Some derivatives of benzenesulfonamide, including compounds with structural similarities to this compound, demonstrated significant anti-intestinal nematode activities, suggesting their potential use in the development of new anti-intestinal drugs (Duan et al., 2011).

Mecanismo De Acción

Target of Action

The compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

As a sulfonamide, it may act by inhibiting the synthesis of folic acid in bacteria, thereby preventing bacterial growth . The compound may bind to the enzyme responsible for folic acid synthesis and inhibit its activity.

Biochemical Pathways

Sulfonamides are known to affect the folic acid synthesis pathway in bacteria . By inhibiting this pathway, they prevent the production of essential components required for bacterial growth and replication.

Análisis Bioquímico

Biochemical Properties

It may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide may change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Propiedades

IUPAC Name |

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLXNQGHUHJRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

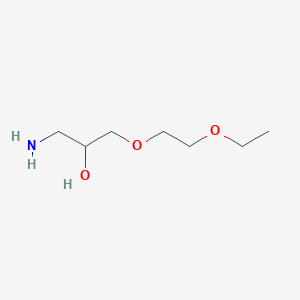

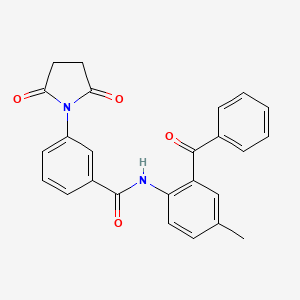

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

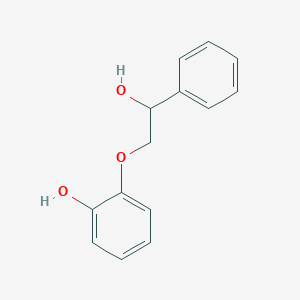

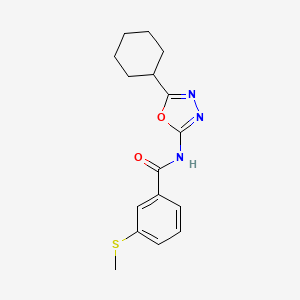

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)

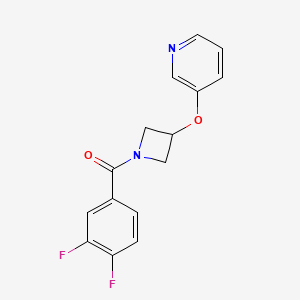

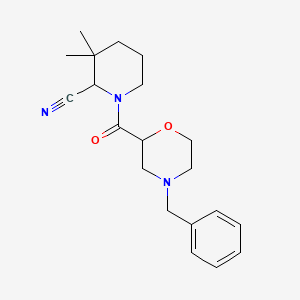

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)